molecular formula C7H15NS B13500098 2,6-Dimethylthian-4-amine

2,6-Dimethylthian-4-amine

Cat. No.: B13500098
M. Wt: 145.27 g/mol
InChI Key: PAKDOEPDYORFOB-UHFFFAOYSA-N
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Description

2,6-Dimethylthian-4-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of two methyl groups attached to the thian-4-amine structure, making it a unique member of the amine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylthian-4-amine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable thian-4-amine derivative, methylation reactions can be employed to introduce the methyl groups at the 2 and 6 positions. The reaction conditions typically involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylthian-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,6-Dimethylthian-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,6-Dimethylthian-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyridine: Similar in structure but with a pyridine ring instead of a thian-4-amine.

    2,6-Dimethylphenylamine: Contains a phenyl ring with methyl groups at the 2 and 6 positions.

Uniqueness

2,6-Dimethylthian-4-amine is unique due to its specific thian-4-amine structure, which imparts distinct chemical and biological properties. Its reactivity and interactions with molecular targets differ from those of similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

2,6-dimethylthian-4-amine

InChI

InChI=1S/C7H15NS/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3

InChI Key

PAKDOEPDYORFOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(S1)C)N

Origin of Product

United States

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